molecular formula C12H11NO2 B7776093 2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- CAS No. 14533-87-0

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)-

Cat. No.: B7776093
CAS No.: 14533-87-0
M. Wt: 201.22 g/mol
InChI Key: KCDAMWRCUXGACP-FLIBITNWSA-N
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Description

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- is an organic compound with the molecular formula C12H11NO2. It is a derivative of cinnamic acid, characterized by the presence of a cyano group and an ethyl ester group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of benzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the synthesis of ethyl alpha-cyano-beta-phenylcinnamate may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of alpha-cyano-beta-phenylcinnamic acid.

    Reduction: Formation of ethyl alpha-amino-beta-phenylcinnamate.

    Substitution: Formation of various substituted cinnamate derivatives.

Scientific Research Applications

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of polymers and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl alpha-cyano-beta-phenylcinnamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- can be compared with other cinnamate derivatives:

    Ethyl cinnamate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    Methyl alpha-cyano-beta-phenylcinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical properties and reactivity.

    Ethyl 4-nitrocinnamate: Contains a nitro group, which significantly alters its chemical behavior and applications.

2-Propenoic acid, 2-cyano-3-phenyl-, ethyl ester, (2Z)- stands out due to its unique combination of functional groups, which confer distinct reactivity and versatility in various applications.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-15-12(14)11(9-13)8-10-6-4-3-5-7-10/h3-8H,2H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDAMWRCUXGACP-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=CC=C1)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275289
Record name Ethyl (2Z)-2-cyano-3-phenyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14533-87-0, 2025-40-3
Record name Ethyl (2Z)-2-cyano-3-phenyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14533-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl benzylidenecyanoacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl (2Z)-2-cyano-3-phenyl-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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